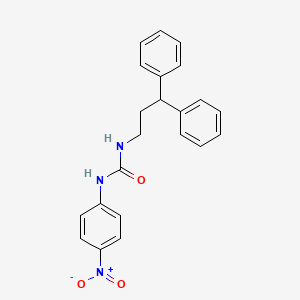
N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea, also known as CKD-712, is a novel compound that has been synthesized and studied for its potential therapeutic applications. CKD-712 belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea may exert its biological effects by modulating the activity of various signaling pathways, such as the NF-κB and MAPK pathways. N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea has been shown to inhibit the phosphorylation of various proteins involved in these pathways, leading to the downregulation of inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, to inhibit the activation of NF-κB, and to modulate the expression of various genes involved in inflammation and cell survival. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea has been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea has several advantages for lab experiments. It is a novel compound that has been synthesized and optimized for high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit a wide range of biological activities. However, there are also some limitations to using N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea in lab experiments. For example, the exact mechanism of action is not fully understood, and further research is needed to elucidate its biological effects. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea may exhibit off-target effects, which could complicate its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea. First, further studies are needed to elucidate the exact mechanism of action and to identify the specific targets of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea. Second, studies are needed to investigate the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea in various disease models, such as cancer and viral infections. Third, studies are needed to optimize the formulation and delivery of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea for clinical use. Finally, studies are needed to investigate the safety and toxicity of N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea in preclinical and clinical settings.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in various in vitro and in vivo models. N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea has been demonstrated to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea has been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses, such as hepatitis C virus.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-inden-5-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-21-16-8-6-13(18)10-15(16)20-17(22)19-14-7-5-11-3-2-4-12(11)9-14/h5-10H,2-4H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUAHPPASZOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-inden-5-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methyl-4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4115094.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide](/img/structure/B4115099.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115104.png)

![rel-(1S,6R)-3-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B4115118.png)
![[3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride](/img/structure/B4115119.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4115126.png)
![N-(4-nitrophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4115139.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115143.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4115145.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4115148.png)
![methyl 2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4115151.png)
![ethyl 4-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4115172.png)
![N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4115177.png)